2-{[1,1'-BIPHENYL]-4-YL}-N-(PYRIDIN-3-YLMETHYL)ACETAMIDE
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Overview
Description
2-{[1,1’-BIPHENYL]-4-YL}-N-(PYRIDIN-3-YLMETHYL)ACETAMIDE is an organic compound that features a biphenyl group and a pyridin-3-ylmethyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-N-(PYRIDIN-3-YLMETHYL)ACETAMIDE typically involves the reaction of 4-bromobiphenyl with pyridin-3-ylmethylamine under suitable conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-BIPHENYL]-4-YL}-N-(PYRIDIN-3-YLMETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The biphenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of biphenyl ketones or carboxylic acids.
Reduction: Formation of biphenyl amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
2-{[1,1’-BIPHENYL]-4-YL}-N-(PYRIDIN-3-YLMETHYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-{[1,1’-BIPHENYL]-4-YL}-N-(PYRIDIN-3-YLMETHYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The biphenyl and pyridinyl groups facilitate binding to the active sites of these targets, leading to inhibition or modulation of their activity. This compound may also interfere with specific signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[1,1’-BIPHENYL]-4-YL}-N-(PYRIDIN-2-YLMETHYL)ACETAMIDE
- 2-{[1,1’-BIPHENYL]-4-YL}-N-(PYRIDIN-4-YLMETHYL)ACETAMIDE
- 2-{[1,1’-BIPHENYL]-4-YL}-N-(PYRIDIN-3-YLMETHYL)PROPIONAMIDE
Uniqueness
2-{[1,1’-BIPHENYL]-4-YL}-N-(PYRIDIN-3-YLMETHYL)ACETAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both biphenyl and pyridinyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(4-phenylphenyl)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c23-20(22-15-17-5-4-12-21-14-17)13-16-8-10-19(11-9-16)18-6-2-1-3-7-18/h1-12,14H,13,15H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUDJIQKKBQOHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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